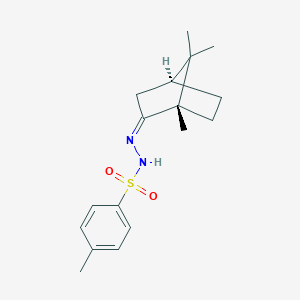
Lagodeoxicólico
Descripción general
Descripción
12-Epideoxycholic acid is a cholanoid.
Aplicaciones Científicas De Investigación
Metabolismo de los ácidos biliares
El ácido lagodeoxicólico es un ácido biliar, una sustancia producida por el hígado y utilizada para descomponer las grasas y absorberlas en el cuerpo . Es el epímero 12β-hidroxi del ácido desoxicólico y es más hidrofílico que el ácido desoxicólico . Esta propiedad lo hace menos hepatotóxico que el ácido desoxicólico .
Investigación de hepatotoxicidad
La investigación ha demostrado que el ácido this compound es mucho menos tóxico que el ácido desoxicólico . Esto lo convierte en un compuesto valioso para estudiar los efectos de los ácidos biliares en el hígado y los posibles tratamientos para afecciones como la colestasis .
Desarrollo de fármacos
Debido a sus propiedades y efectos en el hígado, el ácido this compound podría usarse potencialmente en el desarrollo de fármacos para el tratamiento de enfermedades hepáticas .
Investigación bioquímica
El ácido this compound se puede utilizar en investigación bioquímica, particularmente en estudios que involucran el metabolismo de lípidos y el papel de los ácidos biliares .
Absorción de nutrientes
Como un ácido biliar, el ácido this compound juega un papel en la digestión y absorción de las grasas dietéticas en el cuerpo .
Investigación del microbioma
El ácido this compound se puede utilizar en la investigación que estudia el microbioma intestinal. El microbioma intestinal puede convertir los ácidos biliares primarios en ácidos biliares secundarios, y el estudio de estas conversiones puede proporcionar información sobre las funciones y la salud del microbioma intestinal .
Análisis Bioquímico
Biochemical Properties
Lagodeoxycholic acid is a more hydrophilic epimer of deoxycholic acid . It is transported and metabolized similarly to other dihydroxy bile acids but is much less toxic than deoxycholic acid . The taurine conjugate of lagodeoxycholic acid is moderately well transported by the perfused rat ileum .
Cellular Effects
Lagodeoxycholic acid has been hypothesized to be less hepatotoxic than deoxycholic acid . After 3 weeks of lagodeoxycholic acid ingestion, liver test results and liver appearance were normal .
Molecular Mechanism
The molecular mechanism of lagodeoxycholic acid involves its transport and metabolism in the rat, rabbit, and hamster . In the rabbit, hepatic biotransformation of lagodeoxycholic acid was limited to conjugation with glycine .
Temporal Effects in Laboratory Settings
When lagodeoxycholic acid was instilled in the rabbit colon, it was absorbed as such although within hours it was progressively epimerized by bacteria to deoxycholic acid . When injected intravenously and allowed to circulate enterohepatically, lagodeoxycholic acid was largely epimerized to deoxycholic acid in 24 hours .
Dosage Effects in Animal Models
The dosage effects of lagodeoxycholic acid in animal models have not been extensively studied. It has been administered for 3 weeks at a dose of 180 ccmol/day (0.1% by weight of a chow diet; 2-4 times the endogenous bile acid synthesis rate) .
Metabolic Pathways
Lagodeoxycholic acid is involved in the bile acid metabolic pathway . It is synthesized and then transported and metabolized in the rat, rabbit, and hamster .
Transport and Distribution
Lagodeoxycholic acid is well transported by the liver in rats and hamsters with biliary fistulas . The taurine conjugate of lagodeoxycholic acid is moderately well transported by the perfused rat ileum .
Propiedades
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-MFSKYVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258025 | |
| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
570-62-7 | |
| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha, 12beta-Dihydroxy-5beta-cholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of lagodeoxycholic acid compare to other bile acids, and what is its impact on solubility?
A2: Lagodeoxycholic acid is an epimer of deoxycholic acid, differing only in the orientation of the hydroxyl group at the C-12 position []. This seemingly small structural difference significantly impacts solubility. While both are classified as less soluble, unconjugated bile acids, the calcium salt of lagodeoxycholic acid exhibits slightly higher solubility compared to deoxycholic acid []. Research indicates that the number and orientation of hydroxyl groups on the bile acid molecule directly influence the solubility of its calcium salts [].
Q2: Has lagodeoxycholic acid been investigated for potential biological effects?
A3: While research on lagodeoxycholic acid is limited compared to other bile acids, some studies have explored its potential biological effects. For example, research in [] and [] investigated the metabolism, transport, and effects of chronic feeding of lagodeoxycholic acid, aiming to understand its potential role in physiological processes and disease.
Q3: Are there specific analytical methods to study lagodeoxycholic acid?
A4: Analytical methods for characterizing and quantifying bile acids like lagodeoxycholic acid often involve chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. These methods can be coupled with mass spectrometry (MS) for enhanced sensitivity and specificity in complex biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)













